2-Propenenitrile, 3-(1H-imidazol-5-yl)-
Overview
Description
2-Propenenitrile, 3-(1H-imidazol-5-yl)- is a compound that features both a nitrile group and an imidazole ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel catalysts, which facilitate the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow processes and advanced catalytic systems.
Chemical Reactions Analysis
Types of Reactions
2-Propenenitrile, 3-(1H-imidazol-5-yl)- can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-Propenenitrile, 3-(1H-imidazol-5-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Propenenitrile, 3-(1H-imidazol-5-yl)- involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenenitrile, 3-(1-methyl-1H-imidazol-5-yl)-
- 2-Propenenitrile, 3-(1H-imidazol-1-yl)-
Uniqueness
2-Propenenitrile, 3-(1H-imidazol-5-yl)- is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds that may have different substitution patterns or functional groups .
Properties
IUPAC Name |
(E)-3-(1H-imidazol-5-yl)prop-2-enenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-3-1-2-6-4-8-5-9-6/h1-2,4-5H,(H,8,9)/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNHHKFRMKFHPO-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C=CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)/C=C/C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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